molecular formula C12H12BrN3 B1379554 7-Bromo-1-butyl-1,3-benzodiazole-5-carbonitrile CAS No. 1437794-68-7

7-Bromo-1-butyl-1,3-benzodiazole-5-carbonitrile

Cat. No.: B1379554
CAS No.: 1437794-68-7
M. Wt: 278.15 g/mol
InChI Key: PJNBAMLEOLGQCR-UHFFFAOYSA-N
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Description

7-Bromo-1-butyl-1,3-benzodiazole-5-carbonitrile is a chemical compound with the molecular formula C12H12BrN3 It is a derivative of benzodiazole, a heterocyclic compound containing a benzene ring fused to a diazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1-butyl-1,3-benzodiazole-5-carbonitrile typically involves the bromination of 1-butyl-1,3-benzodiazole-5-carbonitrile. The reaction is carried out under controlled conditions to ensure the selective bromination at the 7-position of the benzodiazole ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1-butyl-1,3-benzodiazole-5-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 7-position can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and amines.

    Reduction Reactions: The compound can be reduced to form 7-butyl-1,3-benzodiazole-5-carbonitrile using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: Oxidation of the butyl group can lead to the formation of carboxylic acid derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 7-azido-1-butyl-1,3-benzodiazole-5-carbonitrile, while reduction with LiAlH4 can produce 7-butyl-1,3-benzodiazole-5-carbonitrile.

Scientific Research Applications

7-Bromo-1-butyl-1,3-benzodiazole-5-carbonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and receptor binding studies.

    Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. Its structural features may contribute to the design of drugs with specific biological activities.

    Industry: In the industrial sector, it can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 7-Bromo-1-butyl-1,3-benzodiazole-5-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the nitrile group can participate in various interactions, including hydrogen bonding and hydrophobic interactions, which contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-1-methyl-1,3-benzodiazole-5-carbonitrile
  • 7-Bromo-1-ethyl-1,3-benzodiazole-5-carbonitrile
  • 7-Bromo-1-propyl-1,3-benzodiazole-5-carbonitrile

Uniqueness

Compared to similar compounds, 7-Bromo-1-butyl-1,3-benzodiazole-5-carbonitrile has a longer alkyl chain, which can influence its physical and chemical properties. The butyl group may enhance its lipophilicity, affecting its solubility and membrane permeability. These characteristics can be advantageous in certain applications, such as drug design, where increased lipophilicity can improve bioavailability.

Properties

IUPAC Name

7-bromo-1-butylbenzimidazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3/c1-2-3-4-16-8-15-11-6-9(7-14)5-10(13)12(11)16/h5-6,8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJNBAMLEOLGQCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=NC2=C1C(=CC(=C2)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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